molecular formula C21H33NSn B1394170 6-(Tributylstannyl)isoquinoline CAS No. 220514-06-7

6-(Tributylstannyl)isoquinoline

Cat. No.: B1394170
CAS No.: 220514-06-7
M. Wt: 418.2 g/mol
InChI Key: FYLJBVOUFKVZJW-UHFFFAOYSA-N
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Description

6-(Tributylstannyl)isoquinoline is an organotin compound that features a tributylstannyl group attached to the isoquinoline ring. Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic applications, especially in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation reaction, where isoquinoline is reacted with tributyltin chloride in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

6-(Tributylstannyl)isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The tributylstannyl group can be oxidized to form tin oxides.

    Substitution: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as halides or organometallic reagents.

    Coupling Reactions: Palladium catalysts and various ligands, often in the presence of a base.

Major Products

    Oxidation: Tin oxides and isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with different functional groups.

    Coupling Reactions: Biaryl or vinyl-isoquinoline compounds.

Scientific Research Applications

6-(Tributylstannyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Tributylstannyl)isoquinoline largely depends on the type of reaction it undergoes. In coupling reactions, the stannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The palladium catalyst plays a crucial role in these reactions by coordinating with the stannyl group and the incoming nucleophile, thereby lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tributylstannyl)isoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The position of the stannyl group can affect the electronic properties of the isoquinoline ring, making it more or less reactive in certain types of chemical reactions.

Properties

IUPAC Name

tributyl(isoquinolin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLJBVOUFKVZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676717
Record name 6-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220514-06-7
Record name 6-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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